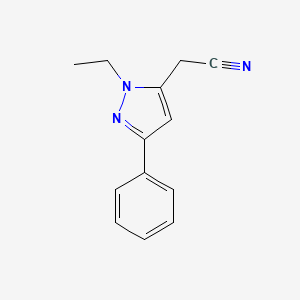

2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-ethyl-5-phenylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-12(8-9-14)10-13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROHOGFSHQOWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile (C13H13N) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article compiles and analyzes research findings related to its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

- Molecular Formula : C13H13N

- Molecular Weight : 211.26 g/mol

- CAS Number : 2098042-28-3

- Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that compounds similar to This compound demonstrated promising results against a range of pathogens. The minimum inhibitory concentrations (MICs) for several derivatives were reported as follows:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | Excellent |

| 5a | 0.25 | Excellent |

| 7b | 0.20 | Most Active |

| 10 | 0.30 | Good |

| 13 | 0.35 | Moderate |

These findings suggest that the pyrazole moiety contributes to the antimicrobial efficacy observed in these compounds, with specific structural features enhancing their activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds structurally related to This compound have shown significant inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. For instance, a series of substituted pyrazoles demonstrated IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 µM , indicating strong anti-inflammatory properties .

A comparative analysis of various pyrazole derivatives is summarized below:

| Compound | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | High |

| Compound B | 0.03 | Moderate |

| Compound C | 0.04 | Low |

The selectivity for COX-2 over COX-1 suggests a favorable safety profile, potentially reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Meprin Inhibition

Recent studies have explored the inhibitory effects of pyrazole-based compounds on meprin enzymes, which are implicated in various pathological conditions. The research highlighted that modifications in the structure of pyrazole derivatives could significantly affect their potency against meprin α and β isoforms.

In vitro assays indicated that certain derivatives exhibited high selectivity and potency, with particular emphasis on the aryl moieties targeting specific binding pockets within the enzyme structure . This suggests that This compound could be further investigated for its potential as a therapeutic agent in diseases linked to meprin activity.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Antiviral and Antifungal Activities

Research indicates that pyrazole derivatives, including 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile, show antiviral and antifungal properties. These compounds have been tested against various pathogens, demonstrating efficacy in inhibiting viral replication and fungal growth. For instance, studies have highlighted the potential of pyrazole derivatives as inhibitors of viral enzymes, which could lead to the development of new antiviral therapies .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit key inflammatory pathways, suggesting its potential use in treating inflammatory diseases such as arthritis . Additionally, its analgesic effects could provide relief for pain management.

Anticancer Potential

Emerging data suggest that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Agrochemical Applications

The compound's structure allows it to be effective as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests while being less harmful to non-target organisms.

Pesticidal Activity

Research has shown that certain pyrazole compounds can act as effective insecticides and fungicides, providing an alternative to conventional chemical pesticides. The mechanism often involves interference with the nervous system of pests or inhibition of fungal growth pathways .

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in material sciences.

Synthesis of Functional Materials

This compound can be used as a building block for synthesizing novel materials with specific electronic or optical properties. Its incorporation into polymers or nanomaterials could lead to advancements in electronics or photonics .

Case Studies

Comparison with Similar Compounds

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile (CAS 87924-04-7)

- Core Heterocycle : 1,2,4-triazole (vs. pyrazole in the target compound).

- Substituents : Methyl group at N1 (vs. ethyl in the target) and phenyl at C3.

- Electronic Effects : The triazole ring introduces an additional nitrogen atom, increasing electron-withdrawing character and altering HOMO-LUMO gaps compared to pyrazole derivatives. This may affect redox behavior and binding affinity in biological systems .

- Applications : Likely used in medicinal chemistry due to the triazole’s prevalence in kinase inhibitors.

2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

- Core Heterocycle : Pyrazole (same as target).

- Substituents : Isopropyl at N1 (bulkier than ethyl) and pyridin-4-yl at C3 (vs. phenyl in the target).

- Solubility : The pyridine ring enhances polarity and aqueous solubility compared to the purely hydrophobic phenyl group.

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yl)acetonitrile

- Core Structure : Coumarin (chromen-2-one) fused with an acetonitrile group.

- Electronic Properties: Density functional theory (DFT) studies reveal non-planar molecular geometries and HOMO-LUMO orbitals localized on the coumarin ring, contrasting with the pyrazole-based delocalization in the target compound. The HOMO-LUMO gap is narrower (indicating higher reactivity) compared to pyrazole derivatives .

Functional Analogues

(5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile (Example 61, EP 1 926 722 B1)

- Core Structure : Triazole-benzimidazole hybrid with fluorinated phenyl groups.

- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance electronegativity, improving metabolic stability and binding selectivity in drug design.

- Applications : Likely a kinase or protease inhibitor, leveraging the nitrile’s ability to form covalent bonds with catalytic residues .

Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile

- Core Structure: Benzimidazole with an amino group.

- Reactivity: The amino group enables hydrogen bonding, enhancing solubility and target interactions in biological systems. The nitrile group remains reactive for further derivatization .

Comparative Data Table

| Compound Name | Core Heterocycle | Substituents (N1/C3) | Key Properties | Applications |

|---|---|---|---|---|

| 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile | Pyrazole | Ethyl/Phenyl | Moderate steric bulk, planar structure | Agrochemical intermediates, drug discovery |

| 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile | 1,2,4-Triazole | Methyl/Phenyl | Higher electron deficiency | Kinase inhibitors |

| 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile | Pyrazole | Isopropyl/Pyridinyl | Enhanced solubility, steric hindrance | Catalysis, metal-organic frameworks |

| Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile | Coumarin | Methyl/Oxo | Narrow HOMO-LUMO gap, non-planar | Fluorescent probes, sensors |

Key Findings

- Electronic Effects : Pyrazole derivatives generally exhibit broader HOMO-LUMO gaps than coumarin analogues, suggesting lower reactivity but greater stability .

- Solubility : Pyridinyl substituents (e.g., in ) improve aqueous solubility compared to purely aromatic groups.

- Steric Influence : Bulkier N1 substituents (e.g., isopropyl) reduce reaction rates in SN2 mechanisms but enhance selectivity in enzyme binding .

Notes

- Safety Data: Limited safety information is available for this compound. Analogues like 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile also lack publicly accessible SDS sheets .

- Synthesis Tools : Programs like SHELX and Multiwfn are critical for structural determination and electronic analysis, respectively .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile generally involves:

- Formation of the pyrazole ring via cyclization reactions of appropriate precursors such as hydrazines and α,β-unsaturated nitriles or esters.

- Introduction of the ethyl group at the N-1 position.

- Functionalization at the 5-position with an acetonitrile moiety.

Pyrazole Ring Formation via Cyclization of Nitrile Precursors

A prominent method involves the cyclization of nitrile-containing intermediates with hydrazine derivatives under sonication or reflux conditions to form the pyrazole ring system.

- Sonication-assisted cyclization : A recent study demonstrated a rapid and efficient synthesis of pyrazole derivatives through cyclization of cyanide-containing precursors with hydrazine hydrate using sonication. The process involves:

- Conversion of carboxylic acids to esters via reflux with methanol and sulfuric acid.

- Reaction of esters with sodium hydride in acetonitrile/toluene to form oxonitrile intermediates.

- Cyclization of oxonitriles with hydrazine hydrate in acetic acid under sonication for 1-2 hours to yield pyrazole derivatives including substituted analogues.

This method is notable for its simplicity, rapidity, and applicability to various substituted aromatic carboxylic acids, suggesting its potential utility for preparing this compound.

Direct Synthesis from Esters Using tert-Butyl Hydroperoxide

An alternative approach involves direct synthesis of pyrazoles from esters using oxidants such as tert-butyl hydroperoxide:

- Esters bearing appropriate substituents undergo oxidative cyclization with tert-butyl hydroperoxide to form pyrazole rings.

- Purification is achieved via silica gel column chromatography with solvent systems tailored to the substituents on the pyrazole ring.

This method provides moderate yields and can be adapted for 3,5-disubstituted pyrazoles, potentially including ethyl and phenyl substitutions.

Oxidation of Pyrazoline Intermediates

A patent (WO2021096903A1) describes preparation of pyrazole derivatives via oxidation of pyrazoline intermediates:

- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized in an acetonitrile system using potassium persulfate as the oxidizing agent and sulfuric acid as catalyst.

- The reaction proceeds with yields of about 75-80%.

- The oxidizing agent is used in a range of 1.0 to 2.0 equivalents, optimally 1.3 to 1.7 equivalents.

- The process involves heating the mixture, acid addition, and completion of the reaction with further addition of starting material to drive conversion.

Although this patent focuses on related pyrazole carboxylates, the oxidation strategy can be adapted for nitrile-functionalized pyrazoles like this compound by modifying substituents accordingly.

Summary Table of Preparation Methods

Research Findings and Considerations

- The sonication method offers a green and efficient alternative to classical reflux methods, reducing reaction time significantly.

- Oxidation with potassium persulfate is a robust method to convert pyrazoline intermediates to pyrazoles with good yields and selectivity.

- Purification via silica gel chromatography remains a standard step for isolating high-purity pyrazole derivatives.

- Reaction conditions such as solvent choice (acetonitrile, toluene), temperature, and reagent equivalents critically influence yield and purity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile, and how can reaction parameters be optimized?

Methodological Answer:

- Synthetic Routes : Cyclocondensation of hydrazine derivatives with β-ketonitriles or via nucleophilic substitution on preformed pyrazole rings. Ethanol or acetonitrile are typical solvents, with reactions conducted under reflux (60–80°C) or at room temperature depending on reactivity .

- Optimization Strategies :

- Temperature : Higher temperatures (reflux) accelerate reactions but may reduce selectivity. Stepwise temperature control (e.g., starting at 25°C, then heating) can improve yield.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol balances cost and efficiency .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) monitors reaction progress .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at N1, phenyl at C3). Aromatic protons appear at δ 7.2–7.8 ppm, while the nitrile (C≡N) carbon resonates at ~115 ppm in C NMR .

- IR : Strong absorption at ~2240 cm confirms the nitrile group.

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays) .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 70.1%, H: 5.9%, N: 16.3%) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological targets of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect directs electrophilic attacks to the pyrazole ring .

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors). Pyrazole derivatives often bind to ATP pockets via H-bonding with the nitrile group .

- MD Simulations : Evaluates stability in biological membranes using force fields (e.g., CHARMM).

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (IC measurement protocols) may explain discrepancies. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Structural Analog Analysis : Compare with analogs (e.g., 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile) to identify substituents critical to specific activities. For example, phenyl groups enhance lipophilicity and membrane penetration .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers.

Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural determination?

Methodological Answer:

- Crystallization Challenges : The compound’s flexibility (rotatable ethyl group) and low melting point (~120°C) complicate crystal growth. Use slow evaporation (ether/pentane) or diffusion methods .

- SHELX Applications :

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.